molecular formula C6H9NO B3150139 trans-2-Hydroxycyclopentane-1-carbonitrile CAS No. 68455-39-0

trans-2-Hydroxycyclopentane-1-carbonitrile

Cat. No. B3150139
CAS RN: 68455-39-0
M. Wt: 111.14 g/mol
InChI Key: LXEPXMXJJFJNOU-NTSWFWBYSA-N
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Description

Trans-2-Hydroxycyclopentane-1-carbonitrile is a chemical compound with the CAS Number: 68455-39-0 . It has a molecular weight of 111.14 and its IUPAC name is (1S,2R)-2-hydroxycyclopentanecarbonitrile . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C6H9NO . It contains a total of 17 bonds; 8 non-H bonds, 1 multiple bond, 1 triple bond, 1 five-membered ring, 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point data is not available .

Scientific Research Applications

Synthesis Applications

  • Versatile Synthons for Alicyclic cis- and trans-1,3-Amino Alcohols : This compound is used to prepare trans-2-aminomethylcycloalkanols through reductive alkylation. It serves as a precursor for the synthesis of enantiomerically pure trans-2-aminomethylcyclohexanols (Fülöp, Huber, Bernáth, Hönig, & Seufer-Wasserthal, 1991).

  • Catalytic Dimerization of Methyl Acrylate : It is involved in the formation of complexes active for the Ru(0)-catalyzed dimerization of methyl acrylate, demonstrating its role in facilitating oxidative coupling mechanisms (Hirano, Sakate, Komine, Komiya, & Bennett, 2009).

Chemical Studies

  • Study of Hydroxylation Reactions : This compound has been used to study the hydroxylation of hydrocarbons by methane monooxygenase, providing insights into the formation of radical intermediates in catalytic cycles (Liu, Johnson, Newcomb, & Lippard, 1993).

  • Enzymatic Resolution in Supercritical Carbon Dioxide : It undergoes kinetic resolution in supercritical carbon dioxide using Candida antarctica Lipase B, resulting in enantiomerically pure products. This highlights its role in green chemistry applications (Utczás, Székely, Forró, Szőllősy, Fülöp, & Simándi, 2011).

Photoreactivity Studies

  • Primary Photoproducts in Methanol : This compound has been used to study the primary photoproducts of certain nitriles in methanol, providing insights into the intermediate species and photoreactivity processes (Hiraoka, 1971).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315 and H319 . The precautionary statements are P264, P280, P337+P313, P305+P351+P338, P302+P352, P332+P313, and P362 .

properties

IUPAC Name

(1S,2R)-2-hydroxycyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEPXMXJJFJNOU-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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